(R)-1-Ethyl-3-methyl-piperazine
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Overview
Description
(R)-1-Ethyl-3-methyl-piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, drug design, and pharmacology. This compound is a piperazine derivative that has shown promising results in several studies, making it an attractive candidate for further investigation.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (R)-1-Ethyl-3-methyl-piperazine involves the reaction of (R)-3-methyl-piperazine-1-carboxylic acid with ethanol in the presence of a dehydrating agent.
Starting Materials
(R)-3-methyl-piperazine-1-carboxylic acid, Ethanol, Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)
Reaction
1. Dissolve (R)-3-methyl-piperazine-1-carboxylic acid in ethanol., 2. Add a dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) to the solution., 3. Heat the mixture under reflux for several hours., 4. Allow the mixture to cool and then add water to hydrolyze any remaining dehydrating agent., 5. Extract the product with a suitable organic solvent (e.g. diethyl ether)., 6. Dry the organic layer over anhydrous sodium sulfate., 7. Concentrate the organic layer under reduced pressure to obtain (R)-1-Ethyl-3-methyl-piperazine as a colorless oil.
Mechanism Of Action
The mechanism of action of (R)-1-Ethyl-3-methyl-piperazine is not fully understood. However, studies have suggested that it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal activity. Additionally, it may modulate the activity of enzymes involved in various biological processes.
Biochemical And Physiological Effects
Studies have shown that (R)-1-Ethyl-3-methyl-piperazine can have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of enzymes involved in neurotransmitter synthesis. Additionally, it has been shown to have anticonvulsant effects in animal models.
Advantages And Limitations For Lab Experiments
One of the advantages of using (R)-1-Ethyl-3-methyl-piperazine in lab experiments is its potential to exhibit multiple biological activities, making it a versatile compound for various applications. However, its limitations include its potential toxicity and the need for further investigation to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on (R)-1-Ethyl-3-methyl-piperazine. One direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential targets for drug development. Finally, the synthesis of novel derivatives of (R)-1-Ethyl-3-methyl-piperazine could lead to the development of more potent and selective compounds with a wide range of biological activities.
Scientific Research Applications
(R)-1-Ethyl-3-methyl-piperazine has been extensively studied for its potential applications in medicinal chemistry and drug design. It has been reported to exhibit antitumor, anticonvulsant, and anti-inflammatory activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
properties
IUPAC Name |
(3R)-1-ethyl-3-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-9-5-4-8-7(2)6-9/h7-8H,3-6H2,1-2H3/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZVHQHELMADSH-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCNC(C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN[C@@H](C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Ethyl-3-methyl-piperazine |
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